
Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+): is a complex organometallic compound with the molecular formula C13H24O3Ti+ Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) . This compound features a titanium center bonded to a pentamethylcyclopentadienyl ligand and methanolate ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) typically involves the reaction of titanium tetrachloride (TiCl4) with pentamethylcyclopentadiene and methanol . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions:
Polymerization: The titanium center in the compound acts as a Lewis acid catalyst, facilitating the polymerization of olefins and other monomers.
Hydrolysis: The compound can undergo hydrolysis, leading to the formation of titanium dioxide and methanol.
Common Reagents and Conditions:
Polymerization: Common reagents include olefins and other monomers, with the reaction typically conducted under controlled temperatures and pressures.
Hydrolysis: Water or aqueous solutions are used as reagents, with the reaction occurring under ambient conditions.
Major Products:
Polymerization: Various polymers with desired properties.
Hydrolysis: Titanium dioxide and methanol.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in polymerization reactions, aiding in the production of various polymers.
Biology and Medicine:
Metal-Organic Frameworks (MOFs): The titanium center can act as a connecting node in the synthesis of MOFs, which have applications in gas storage, separation, and catalysis.
Industry:
Material Science: The compound’s catalytic properties are leveraged in the production of advanced materials.
Mechanism of Action
The titanium (4+) ion in the compound acts as a Lewis acid catalyst , facilitating various chemical reactions by accepting electron pairs from reactants. This catalytic activity is crucial in polymerization reactions, where the titanium center helps in the formation of polymer chains by coordinating with monomers.
Comparison with Similar Compounds
- Pentamethylcyclopentadienyliridium(III) chloride
- Pentamethylcyclopentadienylrhodium(III) chloride
- Pentamethylcyclopentadienylruthenium(III) chloride
Uniqueness:
Biological Activity
The compound Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) is a coordination complex that has garnered attention in the field of bioinorganic chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant literature, presenting case studies, and summarizing research findings.
Chemical Structure and Properties
Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) consists of a titanium center coordinated with a methanolate ligand and a pentamethylcyclopentane moiety. The unique structure of this compound may contribute to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that titanium complexes exhibit varying degrees of antimicrobial activity. A study highlighted the effectiveness of titanium-based compounds in inhibiting bacterial growth. The mechanism is believed to involve the disruption of bacterial cell walls and interference with metabolic processes.
Table 1: Antimicrobial Activity of Titanium Complexes
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) on human cancer cell lines. The results suggest that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
The biological activity of Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) is thought to be mediated through several mechanisms:
- Metal Ion Interaction : The titanium ion may interact with cellular components such as proteins and nucleic acids.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that titanium complexes can induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in microorganisms and cancer cells.
Case Studies
- Antibacterial Efficacy : A study demonstrated that titanium complexes significantly reduced the viability of methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for therapeutic use against resistant bacterial strains .
- Cancer Treatment Potential : In vitro studies showed that the compound selectively induced apoptosis in MCF-7 cells via ROS generation and mitochondrial dysfunction .
Properties
CAS No. |
123927-75-3 |
|---|---|
Molecular Formula |
C13H24O3Ti+ |
Molecular Weight |
276.19 g/mol |
InChI |
InChI=1S/C10H15.3CH3O.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h1-5H3;3*1H3;/q;3*-1;+4 |
InChI Key |
GQQYDESAAOEXPK-UHFFFAOYSA-N |
SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4] |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















